molecular formula C10H13N B1351686 Cyclopropyl(phenyl)methanamine CAS No. 23459-38-3

Cyclopropyl(phenyl)methanamine

Cat. No. B1351686
CAS RN: 23459-38-3
M. Wt: 147.22 g/mol
InChI Key: UCRSQPUGEDLYSH-UHFFFAOYSA-N
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Description

Cyclopropyl(phenyl)methanamine is a chemical compound with the molecular formula C10H13N . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of cyclopropane-containing compounds like Cyclopropyl(phenyl)methanamine often involves the use of a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide . This process allows for the creation of a diverse collection of cyclopropane-containing lead-like compounds, fragments, and building blocks .


Molecular Structure Analysis

The molecular structure of Cyclopropyl(phenyl)methanamine consists of a cyclopropyl group attached to a phenyl group and a methanamine . The average mass of the molecule is 147.217 Da, and the monoisotopic mass is 147.104797 Da .


Chemical Reactions Analysis

Cyclopropane-containing compounds like Cyclopropyl(phenyl)methanamine can undergo various chemical reactions. For instance, a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide can be used to create these compounds . Divergent, orthogonal derivatization can be achieved through hydrolysis, reduction, amidation, and oxidation reactions, as well as sulfoxide–magnesium exchange/functionalization .


Physical And Chemical Properties Analysis

Cyclopropyl(phenyl)methanamine is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Cyclopropane-Containing Natural Products

Cyclopropyl(phenyl)methanamine is utilized in the synthesis of cyclopropane-containing natural products. These compounds are of significant interest due to their presence in various biologically active molecules. The compound serves as a building block in creating highly functionalized cyclopropanes, which are crucial in the development of new pharmaceuticals .

Development of Chiral Amines

The compound is used in the synthesis of chiral amines, which are valuable intermediates in the production of pharmaceuticals. Chiral amines play a critical role in the creation of enantiomerically pure substances, which can lead to drugs with improved efficacy and reduced side effects .

Material Science Research

In material science, Cyclopropyl(phenyl)methanamine can be involved in the development of novel materials with unique properties, such as increased resilience or altered electrical conductivity. Its unique structure allows for the exploration of new polymeric materials .

Chemical Synthesis Methodology

Researchers use Cyclopropyl(phenyl)methanamine to develop new chemical synthesis methodologies. Its reactivity can lead to innovative ways to construct complex molecules, which is beneficial for advancing synthetic chemistry .

Analytical Chemistry Applications

In analytical chemistry, this compound can be used as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reference compound in spectroscopy studies .

Pharmacological Research

Cyclopropyl(phenyl)methanamine may be used in pharmacological research to study its biological activity and potential therapeutic applications. Its structure could be key in the development of new drugs targeting specific receptors or enzymes .

Agrochemical Research

The compound’s potential in agrochemical research lies in its ability to be a precursor for the synthesis of pesticides or herbicides. Its cyclopropyl group could impart unique properties to agrochemicals, enhancing their effectiveness .

Environmental Science

In environmental science, Cyclopropyl(phenyl)methanamine could be studied for its degradation products and environmental impact. Understanding its breakdown could help in assessing its safety and ecological effects .

Safety and Hazards

Cyclopropyl(phenyl)methanamine is classified as a dangerous substance. It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Cyclopropane-containing compounds like Cyclopropyl(phenyl)methanamine are widely used in medicinal chemistry and drug discovery . They present new design elements and novel bond vectors, enriching current lead-like and fragment compound libraries . Therefore, the future directions of Cyclopropyl(phenyl)methanamine could involve its use in the development of new pharmaceuticals and the exploration of new regions of chemical space .

properties

IUPAC Name

cyclopropyl(phenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRSQPUGEDLYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391007
Record name cyclopropyl(phenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(phenyl)methanamine

CAS RN

23459-38-3
Record name cyclopropyl(phenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-1-phenylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Stir 100 g of cyclopropyl phenyl ketone in 2000 ml of methanol with 500 g of previously dried ammonium acetate and 50 g of sodium cyanoborohydride at 50° C. for 4 days under argon in the presence of 4 Å molecular sieve. After cooling, filter off the molecular sieve and then add concentrated hydrochloric acid to take the pH to 2. Evaporate the solution to dryness under vacuum and take up the residue in water. The aqueous phase is washed with ethyl ether and then alkalinised by adding concentrated potassium hydroxide solution so that the pH is above 10. Extract twice with methylene chloride, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulphate and then concentrate under vacuum to obtain α-cyclopropylbenzylamine, which is used without any further purification in the next step.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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